

4-Bromo-2,5-dimethylpyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylpyridine

Cat. No.: B169587

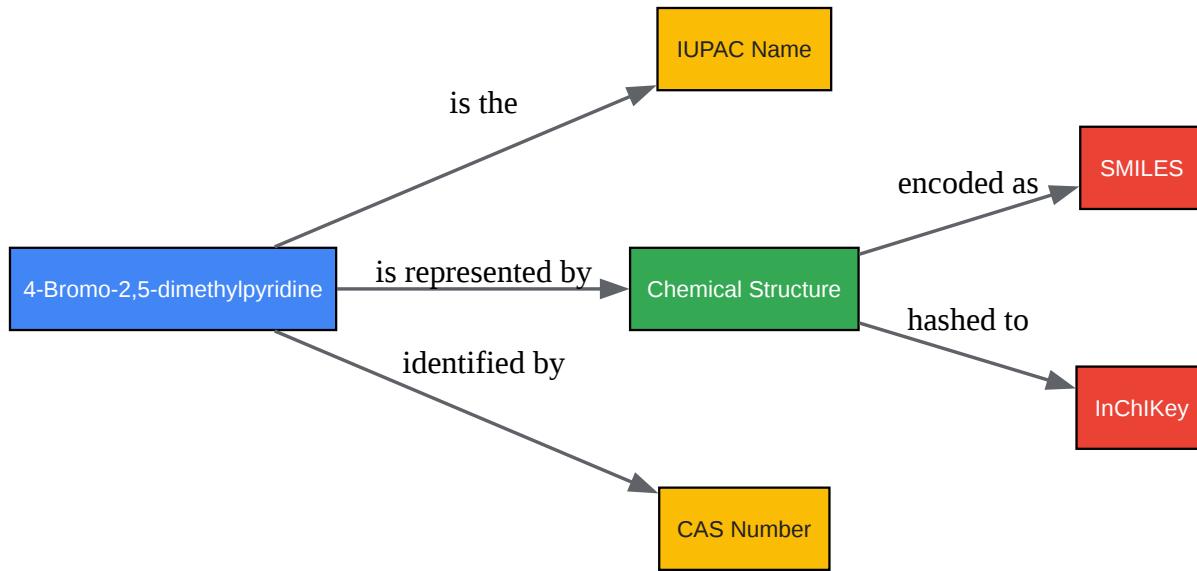
[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthesis pathway for **4-Bromo-2,5-dimethylpyridine**, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name


4-Bromo-2,5-dimethylpyridine is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 5-positions.

IUPAC Name: **4-Bromo-2,5-dimethylpyridine**

The chemical structure is unambiguously defined by the following identifiers:

- SMILES: CC1=CC(=C(N=C1)C)Br
- InChIKey: CGPIONYVXKQZPW-UHFFFAOYSA-N

Below is a diagram illustrating the relationship between the compound's name, its structural representations, and its key identifiers.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **4-Bromo-2,5-dimethylpyridine** identifiers.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for **4-Bromo-2,5-dimethylpyridine** is presented below. It should be noted that some of this data is predicted and awaits experimental verification.

Property	Value	Source
Identifiers		
CAS Number	17117-23-6	[1]
Molecular Formula	C ₇ H ₈ BrN	[1]
Molecular Weight	186.05 g/mol	[1]
Physical Properties		
Boiling Point (Predicted)	220.1 ± 35.0 °C at 760 mmHg	ChemicalBook
Density (Predicted)	1.415 ± 0.06 g/cm ³	ChemicalBook
Spectroscopic Data		
¹ H NMR (Predicted)	δ (ppm): 8.1 (s, 1H), 7.1 (s, 1H), 2.4 (s, 3H), 2.3 (s, 3H)	ChemAxon
Predicted MS Adducts	[2]	
[M+H] ⁺	185.99129 m/z	[2]
[M+Na] ⁺	207.97323 m/z	[2]

Proposed Experimental Protocol for Synthesis

An explicit experimental protocol for the synthesis of **4-Bromo-2,5-dimethylpyridine** is not readily available in the surveyed literature. However, a plausible synthetic route is the direct bromination of 2,5-dimethylpyridine (also known as 2,5-lutidine). The 4-position is electronically favored for electrophilic substitution due to the directing effects of the two methyl groups.

A general procedure for the bromination of a similar compound, 2,3-dimethylpyridine, to its 4-bromo derivative has been reported and can be adapted. This reaction typically involves an electrophilic aromatic substitution using a suitable brominating agent.

Reaction Scheme:

Proposed Protocol (Adapted from the synthesis of 4-Bromo-2,3-dimethylpyridine):

Materials and Reagents:

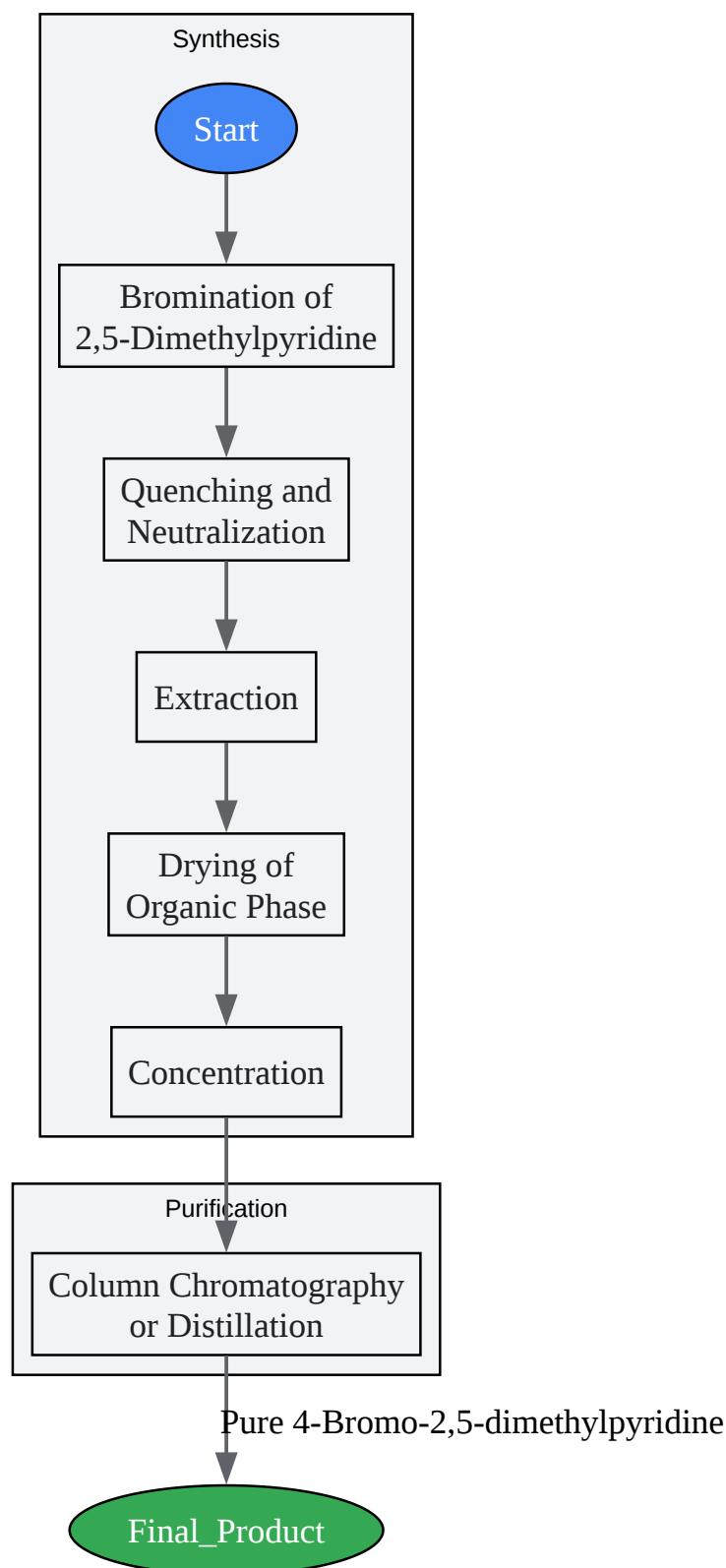
- 2,5-Dimethylpyridine (starting material)
- Phosphorus tribromide (PBr_3) or another suitable brominating agent (e.g., N-Bromosuccinimide with an acid catalyst)
- Inert solvent (if necessary)
- Ice
- Aqueous sodium hydroxide (NaOH) solution
- Dichloromethane or diethyl ether (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

- Round-bottom flask with a reflux condenser and stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, charge 2,5-dimethylpyridine.
- Addition of Brominating Agent: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus tribromide to the stirred starting material. Caution: This reaction is likely exothermic.
- Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 130 °C) for several hours. Monitor the reaction progress by a suitable technique such as Thin Layer


Chromatography (TLC) or Gas Chromatography (GC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice.
- Neutralization: Basify the aqueous mixture with a sodium hydroxide solution to a pH greater than 7.
- Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane or diethyl ether.
- Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield pure **4-Bromo-2,5-dimethylpyridine**.

Note: This is a proposed protocol and would require optimization of reaction conditions, stoichiometry of reagents, and purification methods.

Visualization of the Proposed Synthetic Workflow

The following diagram outlines the key steps in the proposed synthesis and purification of **4-Bromo-2,5-dimethylpyridine**.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of **4-Bromo-2,5-dimethylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,5-dimethylpyridine | 17117-23-6 | SAA11723 [biosynth.com]
- 2. PubChemLite - 4-bromo-2,5-dimethylpyridine (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [4-Bromo-2,5-dimethylpyridine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b169587#4-bromo-2-5-dimethylpyridine-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com